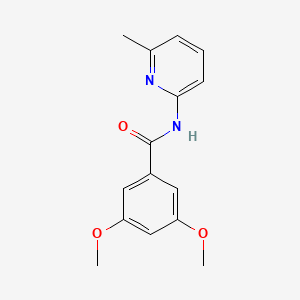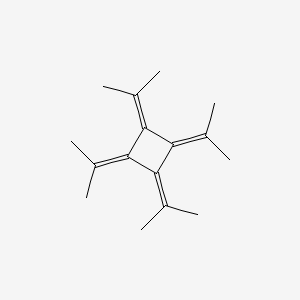![molecular formula C17H21N B14158036 1-[(3-Methylnaphthalen-2-yl)methyl]piperidine CAS No. 28918-43-6](/img/structure/B14158036.png)
1-[(3-Methylnaphthalen-2-yl)methyl]piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(3-Methylnaphthalen-2-yl)methyl]piperidine is an organic compound with the molecular formula C17H21N. It consists of a piperidine ring attached to a 3-methylnaphthalene moiety via a methylene bridge.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3-Methylnaphthalen-2-yl)methyl]piperidine typically involves the reaction of 3-methylnaphthalene with piperidine in the presence of a suitable catalyst. One common method is the reductive amination of 3-methylnaphthaldehyde with piperidine using a reducing agent such as sodium triacetoxyborohydride .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-[(3-Methylnaphthalen-2-yl)methyl]piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthalene derivatives.
Reduction: Reduction reactions can modify the piperidine ring or the naphthalene moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the piperidine nitrogen.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents, alkylating agents, and nucleophiles.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction can produce various reduced derivatives of the parent compound .
Scientific Research Applications
1-[(3-Methylnaphthalen-2-yl)methyl]piperidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmacophore in drug design and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(3-Methylnaphthalen-2-yl)methyl]piperidine involves its interaction with specific molecular targets. The piperidine ring can engage in hydrogen bonding and hydrophobic interactions, while the naphthalene moiety can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes, receptors, or other biological molecules, leading to various pharmacological effects .
Comparison with Similar Compounds
- 1-[(2-Methylnaphthalen-1-yl)methyl]piperidine
- 1-[(4-Methylnaphthalen-1-yl)methyl]piperidine
- 1-[(3-Methylnaphthalen-1-yl)methyl]piperidine
Comparison: 1-[(3-Methylnaphthalen-2-yl)methyl]piperidine is unique due to the specific positioning of the methyl group on the naphthalene ring, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for specific applications .
Properties
CAS No. |
28918-43-6 |
|---|---|
Molecular Formula |
C17H21N |
Molecular Weight |
239.35 g/mol |
IUPAC Name |
1-[(3-methylnaphthalen-2-yl)methyl]piperidine |
InChI |
InChI=1S/C17H21N/c1-14-11-15-7-3-4-8-16(15)12-17(14)13-18-9-5-2-6-10-18/h3-4,7-8,11-12H,2,5-6,9-10,13H2,1H3 |
InChI Key |
XFFWFHZKQYRQNR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=CC=CC=C2C=C1CN3CCCCC3 |
solubility |
9.6 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


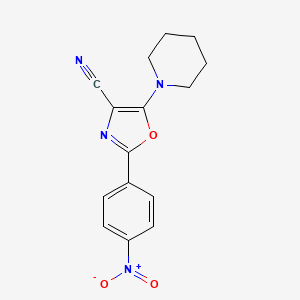
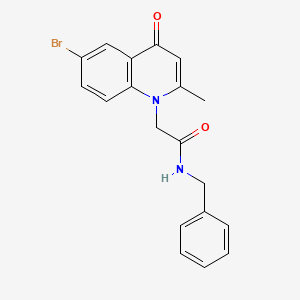
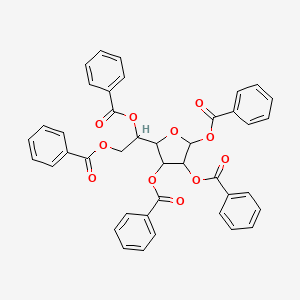

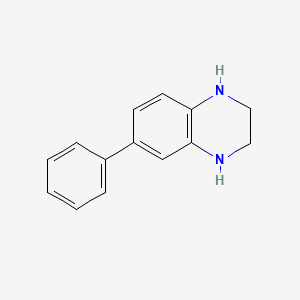
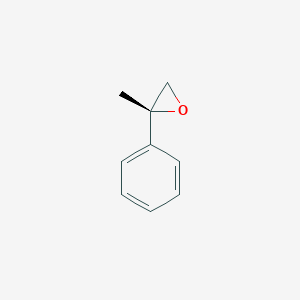
![6-[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl-3H-1,3-benzoxazol-2-one](/img/structure/B14157987.png)
![1-Benzyl-5-[(2-hydroxyethylamino)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B14157988.png)
![3-Methoxy-2-[(4-methylpyrimidin-2-yl)oxy]-3-phenyl-3-[4-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B14157989.png)
![[(E)-2-(oxan-2-yl)ethenyl]boronic acid](/img/structure/B14157994.png)
![2,2,2-trifluoro-N-[(1-phenylcyclopentyl)methyl]acetamide](/img/structure/B14158016.png)
